3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylidene]propanedioate
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Overview
Description
1-Boc-3-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine is a complex organic compound with the molecular formula C22H30N2O6. It is primarily used in proteomics research and has applications in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine involves multiple steps, including the protection of amino groups and the formation of vinyl groups. The Boc (tert-butoxycarbonyl) group is commonly used for protecting amino groups due to its stability and ease of removal under acidic conditions . The synthetic route typically involves:
Protection of the amino group: The amino group is protected using Boc2O (Di-tert-butyl dicarbonate) in the presence of a base such as triethylamine.
Formation of the vinyl group: The vinyl group is introduced through a series of reactions involving common reagents like palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions, are likely applied to produce this compound in bulk.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc or Cbz groups can be replaced under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Boc-3-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Employed in the study of proteomics and protein interactions.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 1-Boc-3-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine involves its interaction with specific molecular targets. The Boc and Cbz groups provide protection to the amino groups, allowing for selective reactions at other sites. The vinyl group can participate in various coupling reactions, facilitating the formation of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-3-(2-Cbz-Amino-2-hydroxycarbonyl-vinyl) piperidine
- 1-Boc-3-(2-Cbz-Amino-2-ethoxycarbonyl-vinyl) piperidine
- 1-Boc-3-(2-Cbz-Amino-2-propoxycarbonyl-vinyl) piperidine
Uniqueness
1-Boc-3-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine is unique due to its specific combination of Boc and Cbz protecting groups, along with the methoxycarbonyl-vinyl group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C22H30N2O6 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylidene]propanedioate |
InChI |
InChI=1S/C22H30N2O6/c1-22(2,3)30-21(27)24-12-8-11-16(13-24)18(23)17(19(25)28-4)20(26)29-14-15-9-6-5-7-10-15/h5-7,9-10,16H,8,11-14,23H2,1-4H3 |
InChI Key |
VOSFBXZWFKRZRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=C(C(=O)OC)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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